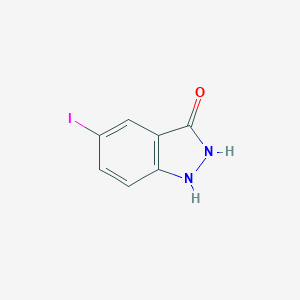

5-Iodo-1H-indazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

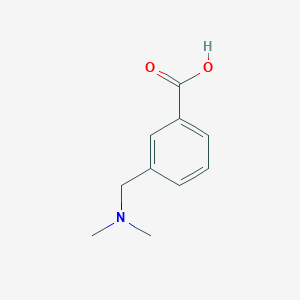

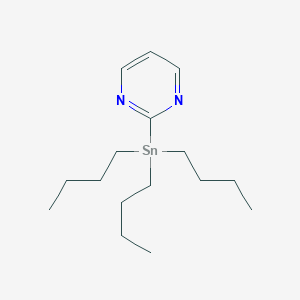

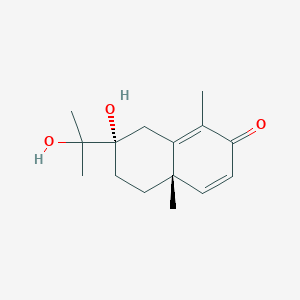

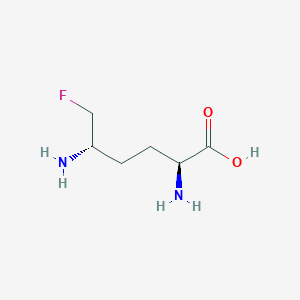

5-Iodo-1H-indazol-3-ol is an organic compound that belongs to the class of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives .

Molecular Structure Analysis

The molecular formula of 5-Iodo-1H-indazol-3-ol is C7H5IN2O . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

5-Iodo-1H-indazol-3-ol derivatives have been explored for their potential in cancer treatment. These compounds can inhibit cell growth, particularly in colon and melanoma cell lines, with GI50 values in the low micromolar range . The indazole nucleus is a prominent feature in many pharmacologically active compounds, and its derivatives are known for a broad spectrum of biological activities, including antitumor properties .

Pharmacology: Anti-Inflammatory and Analgesic Effects

Indazole derivatives, including those with the 5-Iodo-1H-indazol-3-ol structure, have shown significant anti-inflammatory and analgesic effects. They have been found to inhibit the production of pro-inflammatory mediators in osteoarthritis cartilage, which suggests potential therapeutic applications for inflammatory conditions .

Agriculture: Pesticide Development

The chemical structure of 5-Iodo-1H-indazol-3-ol makes it a candidate for the development of new pesticides. Its derivatives have been used as antifungal and antihelmintic agents, indicating potential agricultural applications to protect crops from various pests and diseases .

Material Science: Organogelator Synthesis

Research has been conducted on novel organogelators functionalized with indazole derivatives for material science applications. These compounds can form gels, which are crucial in creating materials with specific mechanical and chemical properties .

Environmental Science: Pollution Remediation

Indazole derivatives could play a role in environmental science, particularly in pollution remediation. Their chemical properties may be harnessed to develop agents that can break down pollutants or act as sensors for environmental monitoring .

Biochemistry: Enzyme Inhibition

In biochemistry, 5-Iodo-1H-indazol-3-ol derivatives have been studied for their ability to inhibit enzymes like lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid, a precursor of inflammatory mediators. Thus, these compounds could be used to study or treat inflammatory processes at the molecular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1H-indazol-3-ol | |

CAS RN |

141122-62-5 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)